molecular formula C3H5N5 B193344 1,3,5-Triazine-2,4-diamine CAS No. 504-08-5

1,3,5-Triazine-2,4-diamine

Cat. No.: B193344
CAS No.: 504-08-5
M. Wt: 111.11 g/mol
InChI Key: VZXTWGWHSMCWGA-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, also known as melamine, is a heterocyclic organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. The compound is known for its high nitrogen content, which makes it valuable in the production of resins, plastics, and flame retardants.

Mechanism of Action

Target of Action

1,3,5-Triazine-2,4-diamine, also known as guanamine, has been found to have multiple targets. It has been reported to inhibit enzymes such as InhA and the FAS-II pathway . These enzymes play crucial roles in the biosynthesis of cell walls in bacteria, making them potential targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, leading to the release of intrabacterial nitric oxide (NO) as the predominant mechanism of action . This interaction results in the inhibition of the cell wall biosynthesis enzyme InhA . The inhibition of these enzymes disrupts the normal functioning of the bacteria, leading to their death .

Biochemical Pathways

The compound affects the FAS-II pathway, which is involved in the biosynthesis of bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of essential components of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

In silico analyses of similar compounds have shown that they follow drug-likeness rules and display acceptable predictive admet (absorption, distribution, metabolism, excretion, and toxicity) features .

Result of Action

The molecular and cellular effects of the compound’s action include the release of intrabacterial NO and the inhibition of the cell wall biosynthesis enzyme InhA . These effects disrupt the normal functioning of the bacteria, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be affected by factors such as pH, contact time, and flow rate

Biochemical Analysis

Biochemical Properties

1,3,5-Triazine-2,4-diamine is a major component of certain herbicides, such as atrazine . It modifies the growth, enzymatic processes, and photosynthesis in plants . It interacts with various enzymes and proteins, altering their function and leading to changes in the biochemical reactions within the organism .

Cellular Effects

This compound has been found to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to alterations in the normal functioning of the organism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that these compounds demonstrate selective antiproliferative activity against certain cancer cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it has been found to exert toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, leading to effects on metabolic flux or metabolite levels . The major metabolic pathways involve stepwise dealkylation to diaminochlorotriazine (DACT), the major metabolite .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, leading to effects on its localization or accumulation .

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include cyanuric chloride, amines, and alcohols. Major products formed from these reactions include substituted triazines and fused heterocyclic compounds.

Comparison with Similar Compounds

1,3,5-Triazine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatility and high nitrogen content, making it valuable in various industrial and scientific applications.

Properties

IUPAC Name

1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXTWGWHSMCWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074292
Record name 1,3,5-Triazine-2,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-08-5
Record name 1,3,5-Triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formoguanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoguanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251
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Record name 1,3,5-Triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,5-TRIAZINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GN3JB7H4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the provided research focuses on derivatives rather than the unsubstituted 1,3,5-Triazine-2,4-diamine, we can discuss general characteristics. Derivatives typically exhibit characteristic peaks in infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) corresponding to the triazine ring and various substituents. [, ]

A: Research suggests that certain this compound derivatives exhibit compatibility with polyol lube base oils, functioning as anticorrosive and lubricity improving additives. [] Furthermore, some derivatives demonstrate the ability to form stable charge-transfer complexes with molecules like chloranilic acid, indicating potential applications in materials science. []

A: While not inherently catalytic, certain derivatives like 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine can act as ligands in palladium complexes. [] These complexes demonstrate electrocatalytic activity in the partial oxidation of methane to methanol, highlighting their potential in energy applications.

A: Computational chemistry plays a significant role in understanding the properties and behavior of these compounds. For example, density functional theory (DFT) calculations have been employed to investigate the hydrolysis of atrazine, predicting hydrolysis trends and elucidating the reaction pathway. [] Additionally, 3D-QSAR models have been developed to analyze structure-activity relationships and design more potent anticancer this compound derivatives. []

A: SAR studies reveal that modifications to the substituents on the triazine ring significantly impact the activity, potency, and selectivity of these compounds. For instance, in herbicidal triazines, the type of N-alkyl and C1-substituent groups influence the degree of interference with plant phosphatases. [] In antiplasmodial derivatives, introducing specific aryl groups at the 6-position and modifying the side chain significantly enhance potency against Plasmodium falciparum. []

A: Research on atrazine degradation in soil indicates that factors like soil granularity, pH, humidity, organic content, and the presence of humic acid or surfactants can impact its photolysis. [] This highlights the need for appropriate formulation strategies to enhance the stability and effectiveness of these compounds in various environments.

A: While the provided research doesn't delve into specific SHE regulations, the widespread use and potential environmental impact of certain derivatives, particularly herbicides like atrazine and simazine, highlight the need for stringent regulations and responsible practices to minimize risks associated with their use. [, , , ]

A: Studies show that atrazine and its metabolites can persist in the environment, potentially contaminating groundwater. [, , , ] Factors like tillage practices and irrigation can influence their leaching into groundwater. [, ] Research on bioremediation highlights the potential of microorganisms like Rhodococcus corallinus in degrading these compounds, offering promising avenues for environmental cleanup. []

A: Various analytical techniques are employed to study these compounds, including gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying atrazine and its metabolites in environmental samples. [, ] Additionally, electrochemical sensing methods utilizing molecularly imprinted polymers show promise for the sensitive and selective detection of compounds like simazine. []

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